N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a hybrid heterocyclic compound featuring a benzo[d][1,3]dioxole core linked to a phenyl group substituted with a 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent. This structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial, antidiabetic, and enzyme inhibitory properties . The compound’s design leverages the metabolic stability of 1,2,4-oxadiazoles and the π-electron-rich nature of the benzodioxole system, which may enhance binding to biological targets .
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-21(14-7-8-16-18(10-14)28-12-27-16)22-15-5-2-1-4-13(15)11-19-23-20(24-29-19)17-6-3-9-26-17/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAWCGUCUAZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The furan and oxadiazole rings are then coupled with a benzodioxole derivative through a series of reactions involving halogenation and nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related derivatives below. Key criteria include molecular features, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity and Bioactivity :
- The target compound’s 1,2,4-oxadiazole-furan hybrid distinguishes it from HSD-2 and IIc, which lack heteroaromatic substituents. The oxadiazole ring is critical for antimicrobial activity, as seen in ’s derivatives .
- IIc’s trifluoromethyl group enhances α-amylase inhibition (IC50 ~2.4 µM) and hypoglycemic effects in diabetic mice, suggesting that electron-withdrawing substituents on the phenyl ring improve antidiabetic activity .
Synthetic Routes :
- The target compound likely employs coupling reactions similar to HSD-2 and IIc, where benzo[d][1,3]dioxole-5-carboxylic acid is activated (e.g., using EDC·HCl/HOBt) and reacted with an amine-containing intermediate .
- ’s oxadiazole derivatives were synthesized via cyclization of amidoximes with carboxylic acids, a method applicable to the target compound’s 1,2,4-oxadiazole core .
- Antimicrobial : 1,2,4-oxadiazoles in showed MIC values of 4–16 µg/mL against E. coli and S. aureus .
- Antidiabetic : IIc reduced blood glucose by 40–45% in diabetic mice, comparable to metformin .
Table 2: Pharmacological Data of Key Analogs
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, a compound with a complex structure involving oxadiazole and furan moieties, has gained attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , and its structure includes a benzo[d][1,3]dioxole ring fused with an oxadiazole and furan ring systems. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : A study evaluating various oxadiazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The IC50 values for these compounds ranged from 0.67 µM to 4.18 µM across different cancer types including breast (MCF7), colon (HCT116), and prostate (PC3) cancer .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 1.18 ± 0.14 |
| Compound B | HCT116 (Colon) | 0.67 |
| Compound C | PC3 (Prostate) | 0.80 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 15 to 30 µg/mL .
Antioxidant Activity
The antioxidant potential of the compound has been assessed through various assays:
- DPPH Scavenging Activity : The compound demonstrated a notable ability to scavenge DPPH radicals with an inhibition percentage ranging from 32% to 87% at a concentration of 25 µM, which is comparable to standard antioxidants like ascorbic acid .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxadiazole and furan moieties interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and microbial resistance.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study conducted on a panel of 58 cancer cell lines showed that derivatives similar to this compound exhibited potent cytotoxicity with growth inhibition percentages exceeding 90% in specific lines like T47D (breast cancer) .
- Antimicrobial Efficacy : Another investigation showcased the compound's effectiveness against resistant strains of bacteria such as MRSA and E. coli, suggesting its potential use in developing new antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves three key steps:
Oxadiazole ring formation : Cyclization of a thioamide or hydrazide precursor using dehydrating agents (e.g., POCl₃) at 80–100°C .
Introduction of the benzo[d][1,3]dioxole moiety : Electrophilic aromatic substitution (e.g., nitration followed by reduction) under acidic conditions .
Amide coupling : Reaction of the oxadiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimides (e.g., EDC/HOBt) in DMF at room temperature .
Critical conditions include inert atmosphere (N₂/Ar) for moisture-sensitive steps and purification via column chromatography (SiO₂, DCM/MeOH) .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Confirms regiochemistry of the oxadiazole ring and substituent positions (e.g., furan C-H protons at δ 6.4–7.2 ppm) .
- FTIR : Validates amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]+ at m/z 435.1) .
Advanced: How can researchers optimize yield in the oxadiazole cyclization step when scaling up synthesis?
Methodological Answer:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of hydrazide to POCl₃ to avoid side reactions .
- Temperature control : Gradual heating (2°C/min) to 100°C minimizes decomposition.
- Solvent selection : Use anhydrous acetonitrile for improved solubility of intermediates .
- Post-reaction workup : Quench with ice-cold NaHCO₃ to stabilize the oxadiazole product .
Advanced: What strategies are used to resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48–72 hr) to ensure reproducibility .
- Impurity analysis : Use LC-MS to rule out side products (e.g., unreacted furan precursors) that may skew results .
- SAR studies : Systematically modify substituents (e.g., replace furan with thiophene) to isolate pharmacophoric groups .
Advanced: How can computational methods aid in predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the oxadiazole ring and Lys721 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- ADMET prediction : SwissADME evaluates logP (~3.5) and bioavailability to prioritize derivatives .
Basic: What are the key functional groups responsible for this compound’s reactivity in biological systems?
Methodological Answer:
- Oxadiazole ring : Participates in π-π stacking with aromatic residues in enzyme active sites .
- Benzo[d][1,3]dioxole : Enhances lipophilicity for membrane penetration (clogP ~2.8) .
- Carboxamide : Forms hydrogen bonds with Asp831 in COX-2, as shown in docking studies .
Advanced: What experimental approaches are used to study metabolic stability and toxicity?
Methodological Answer:
- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL, 37°C) and monitor degradation via LC-MS over 60 min .
- Cytotoxicity profiling : Compare IC₅₀ values in normal (HEK293) vs. cancer (A549) cells using MTT assays .
- Reactive metabolite screening : Trapping studies with glutathione to detect electrophilic intermediates .
Advanced: How can researchers design analogs to improve aqueous solubility without compromising activity?
Methodological Answer:
- Polar substituents : Introduce -OH or -SO₃H groups at the phenyl ring’s para position (synthesis via Suzuki coupling) .
- Prodrug strategies : Convert the carboxamide to a phosphate ester for pH-dependent release .
- Co-crystallization : Screen with cyclodextrins to enhance dissolution rates (e.g., β-CD at 1:2 molar ratio) .
Basic: What are the documented in vitro biological activities of this compound?
Methodological Answer:
- Anticancer : IC₅₀ = 8.2 μM against HeLa cells (MTT assay, 48 hr) .
- Antimicrobial : MIC = 16 μg/mL vs. S. aureus (broth microdilution) .
- Anti-inflammatory : 75% inhibition of TNF-α at 10 μM (ELISA) .
Advanced: What are the challenges in scaling up the synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic reactions : Use jacketed reactors with controlled cooling during oxadiazole cyclization .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water, 70:30) .
- Byproduct formation : Optimize stoichiometry (e.g., 1.05 eq. EDC) and add molecular sieves to absorb HCl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
